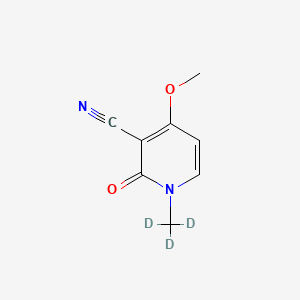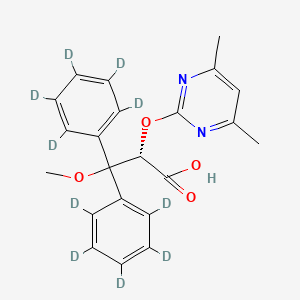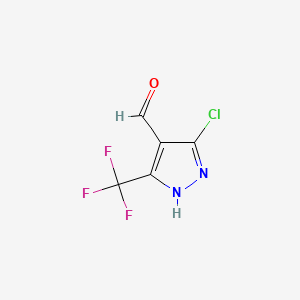
Baclofen-d4 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Baclofen-d4 (Major) is a biochemical used for proteomics research . It is a derivative of Baclofen, a lipophilic derivative of γ-aminobutyric acid (GABA), and is an orally active, selective metabotropic GABAB receptor (GABABR) agonist . The molecular formula of Baclofen-d4 (Major) is C10H8D4ClNO2 .
Synthesis Analysis
Baclofen’s synthesis has been described in various studies . One approach begins with 4-chlorobenzaldehyde . All reactions are carried out by the green method, which yields better results . Another study describes an efficient enantioselective synthesis of Baclofen, with key steps involving Ru (II)– (S)-BINAP catalyzed asymmetric hydrogenations of C-C and C-O groups .
Molecular Structure Analysis
The molecular formula of Baclofen-d4 (Major) is C10H8D4ClNO2 . This indicates that it contains 10 carbon atoms, 8 hydrogen atoms, 4 deuterium atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.
Chemical Reactions Analysis
Baclofen, the parent compound of Baclofen-d4 (Major), has been shown to react with various derivatizing reagents to yield different colored products . These reactions are based on the primary amine group of Baclofen reacting with the reagents .
Physical And Chemical Properties Analysis
Baclofen-d4 (Major) has a molecular weight of 217.69 . It is a stable isotope labelled compound .
Wirkmechanismus
Baclofen-d4 (Major) is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABAB receptors, Baclofen causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neurotransmission .
Safety and Hazards
Baclofen, from which Baclofen-d4 (Major) is derived, is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitisation, skin sensitisation, reproductive toxicity, and specific target organ toxicity . It is toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Zukünftige Richtungen
Baclofen-d4 (Major) is used for proteomics research . Its future applications could be influenced by ongoing research into the properties and uses of Baclofen and its derivatives. For instance, Baclofen is being investigated for use in alcohol dependence and withdrawal . The outcomes of such research could potentially open up new avenues for the use of Baclofen-d4 (Major) in related areas of study.
Eigenschaften
IUPAC Name |
4-amino-3-(4-chlorophenyl)-2,2,4,4-tetradeuteriobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C([2H])([2H])N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-Dimethyl-3,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B585627.png)



![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3](/img/structure/B585639.png)